molecular formula C19H20N2O3S B15214179 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide CAS No. 106154-54-5

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide

Cat. No.: B15214179
CAS No.: 106154-54-5
M. Wt: 356.4 g/mol
InChI Key: NNWFPSSHWUAWPP-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a tert-butyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often prioritized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-(Benzenesulfonyl)-N-tert-butyl-1H-indole-2-carboxamide can be compared with other sulfonamide derivatives, such as:

The unique combination of the benzenesulfonyl, indole, and tert-butyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

106154-54-5

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-tert-butylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O3S/c1-19(2,3)20-18(22)17-13-14-9-7-8-12-16(14)21(17)25(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22)

InChI Key

NNWFPSSHWUAWPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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